1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione
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Overview
Description
1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione is a complex organic compound with a unique spiro structure. This compound is characterized by a spiro linkage between a benzothieno pyrimidine moiety and a cyclohexane ring, with a thione group at the 4-position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione typically involves multi-step organic reactions. One common method starts with the preparation of the benzothieno pyrimidine core, followed by the introduction of the cyclohexane ring through a spiro linkage. The final step involves the incorporation of the thione group at the 4-position. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thione group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzothieno pyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothieno pyrimidine moiety.
Scientific Research Applications
1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The benzothieno pyrimidine moiety can also interact with cellular receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-one
- 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclopentane]-4(3H)-thione
- 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-sulfone
Uniqueness
1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione is unique due to its specific spiro linkage and the presence of a thione group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
IUPAC Name |
spiro[1,3-dihydro-[1]benzothiolo[2,3-d]pyrimidine-2,1'-cyclohexane]-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S2/c18-13-12-10-6-2-3-7-11(10)19-14(12)17-15(16-13)8-4-1-5-9-15/h2-3,6-7,17H,1,4-5,8-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFAWVZWJHIAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=C(C4=CC=CC=C4S3)C(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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